2-Bromo-4-chloro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

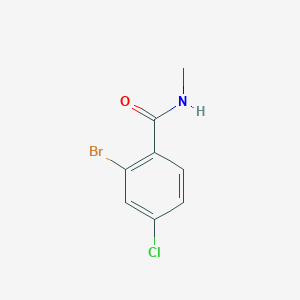

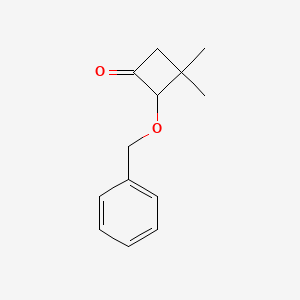

“2-Bromo-4-chloro-N-methylbenzamide” is a chemical compound with the molecular formula C8H7BrClNO . It has a molecular weight of 248.5.

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-chloro-N-methylbenzamide” consists of a benzene ring substituted with bromine, chlorine, and a methylamide group . The InChI code for this compound is1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

Infrared Spectroscopy

2-Bromo-4-chlorobenzaldehyde, a derivative of 2-Bromo-4-chloro-N-methylbenzamide, has been used in the study of infrared (IR) spectroscopy . This compound has been characterized by experimental and theoretical spectral investigation and conformational analysis . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

Density Functional Theory (DFT)

The compound has been used in research involving Density Functional Theory (DFT). The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .

Solvent Effect Study

2-Bromo-4-chlorobenzaldehyde has been used to study the solvent effect on carbonyl stretching of the compound . The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Pharmaceutical Chemistry

Benzaldehyde derivatives (aromatic aldehydes), which include 2-Bromo-4-chloro-N-methylbenzamide, are commonly employed in the field of pharmaceutical chemistry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .

Medical Applications

Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes . Further, substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .

Inhibitor of Phosphodiesterase

N-Methylbenzamide, a derivative of 2-Bromo-4-chloro-N-methylbenzamide, is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .

Mechanism of Action

Target of Action

Similar compounds such as n-methylbenzamide have been reported to inhibit phosphodiesterase 10a (pde10a), a protein abundant in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it may interact with its target protein (such as pde10a) and inhibit its function .

Pharmacokinetics

Factors such as lipophilicity and water solubility can influence a compound’s bioavailability .

Result of Action

If it acts similarly to n-methylbenzamide, it may lead to the inhibition of pde10a activity, potentially affecting signal transduction in the brain .

properties

IUPAC Name |

2-bromo-4-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQWUXSTCFRODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)